3-Nitro-1,5-naphthyridin-4-amine
Description
3-Nitro-1,5-naphthyridin-4-amine is a nitro-substituted derivative of the 1,5-naphthyridine scaffold. The compound is synthesized via the amination of 3-nitro-1,5-naphthyridine using potassium permanganate (KMnO₄) in liquid ammonia, yielding 74% under optimized conditions . Its structure features a nitro group at position 3 and an amino group at position 4 on the bicyclic aromatic system. The nitro group is strongly electron-withdrawing, which polarizes the aromatic ring and enhances reactivity in electrophilic and nucleophilic substitutions.
Properties
CAS No. |
85938-75-6 |
|---|---|
Molecular Formula |
C8H6N4O2 |
Molecular Weight |
190.16 g/mol |
IUPAC Name |
3-nitro-1,5-naphthyridin-4-amine |
InChI |
InChI=1S/C8H6N4O2/c9-7-6(12(13)14)4-11-5-2-1-3-10-8(5)7/h1-4H,(H2,9,11) |
InChI Key |
HFULIQZCEBYHHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(C(=C2N=C1)N)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
The following compounds share structural similarities with 3-nitro-1,5-naphthyridin-4-amine, differing in substituent type, position, and molecular modifications:
Structural and Functional Group Variations
6-Methoxy-1,5-naphthyridin-4-amine
- Molecular Formula : C₉H₉N₃O
- Key Features: A methoxy group at position 6 introduces electron-donating effects, increasing solubility in polar organic solvents compared to nitro derivatives.
7-Chloro-1,5-naphthyridin-3-amine
- Molecular Formula : C₈H₆ClN₃
- Key Features: The chloro substituent at position 7 and amino group at position 3 create a distinct electronic profile. It exhibits moderate solubility in polar solvents and participates in nucleophilic substitutions and coupling reactions .
4-Chloro-1,5-naphthyridin-3-amine
- Molecular Formula : C₈H₆ClN₃
- Key Features: Chlorine at position 4 and amino at position 3. This compound requires storage under inert conditions (2–8°C, dark) due to sensitivity, with notable toxicity hazards (H301: toxic if swallowed) .
3-Methyl-1,5-naphthyridin-2-amine
- Molecular Formula : C₉H₉N₃
- The molecular weight (159.19 g/mol) is lower than nitro or chloro analogs .
N,N,4-Trimethyl-5,6,7,8-tetrahydro-1,5-naphthyridin-2-amine
- Molecular Formula : C₁₁H₁₇N₃
- Key Features: Partial saturation of the naphthyridine ring reduces aromaticity, increasing solubility in non-polar media. The N,N,4-trimethyl groups further enhance lipophilicity .
4-Acetamido-1,5-naphthyridine
- Molecular Formula : C₁₀H₉N₃O
- Key Features: Acetylation of the amino group (e.g., via acetic anhydride) reduces nucleophilicity, a common strategy to protect amines during synthesis. Yield: 72% under reflux conditions .
Comparative Data Table
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